Lipophilicity (LogP) Comparison vs. Unsubstituted Parent
The 5-methyl substitution on the benzothiadiazole core increases the experimentally determined LogP from approximately 1.29–1.85 (unsubstituted parent, 4-amino-2,1,3-benzothiadiazole, CAS 767-64-6) to 2.11 (5-methyl-2,1,3-benzothiadiazol-4-amine) [1]. This ΔLogP of +0.26 to +0.82 units represents a meaningful increase in lipophilicity consistent with the addition of a single methyl group to an aromatic system. The higher LogP may confer improved membrane permeability in cellular assays while retaining aqueous solubility characteristics acceptable for early-stage screening .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.11 (Hit2Lead, experimental) |
| Comparator Or Baseline | 4-Amino-2,1,3-benzothiadiazole (CAS 767-64-6): LogP = 1.29 (ChemBase predicted) to 1.85 (BOC Sciences) |
| Quantified Difference | ΔLogP = +0.26 to +0.82 (target more lipophilic) |
| Conditions | Standard LogP determination (octanol-water); Hit2Lead experimental value; comparator values from ChemBase and BOC Sciences databases |
Why This Matters
For procurement decisions in medicinal chemistry programs, a LogP difference of this magnitude can alter compound ranking in permeability screens and influence the selection of this scaffold over the unsubstituted parent for hit-to-lead optimization.
- [1] ChemBase. 2,1,3-Benzothiadiazol-4-amine (CAS 767-64-6). LogP = 1.287949. BOC Sciences. LogP = 1.85470. View Source
